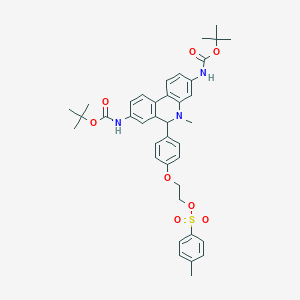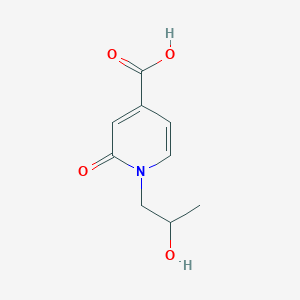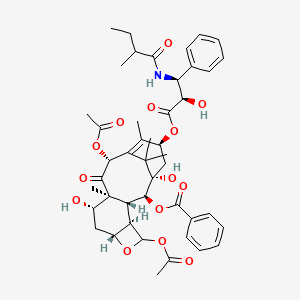
Dihydrocephalomannine, 2",3"-(P)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocephalomannine, 2",3"-(P) involves multiple steps, including reduction or oxidation followed by cyclization, acid-catalyzed ring closures or rearrangements, and metal-promoted processes . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .
Industrial Production Methods: Industrial production of Dihydrocephalomannine, 2",3"-(P) typically involves plant cell fermentation, where it is produced as an impurity during the synthesis of paclitaxel . This method is preferred due to its ability to produce large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydrocephalomannine, 2",3"-(P) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions include derivatives of Dihydrocephalomannine, 2",3"-(P) with enhanced anticancer activity . These derivatives are often used in scientific research and pharmaceutical applications.
Applications De Recherche Scientifique
Dihydrocephalomannine, 2",3"-(P) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a starting material for the synthesis of various derivatives with potential biological activity . In biology, it is studied for its ability to inhibit DNA polymerase and microtubule depolymerization . In medicine, it is investigated for its anticancer properties and potential use in cancer treatment . In industry, it is used in the production of paclitaxel and other related compounds .
Mécanisme D'action
The mechanism of action of Dihydrocephalomannine, 2",3"-(P) involves the inhibition of DNA polymerase and microtubule depolymerization . This compound binds to the microtubules, preventing their depolymerization and thereby inhibiting cell division . The molecular targets and pathways involved in this process include the microtubule network and the DNA replication machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Dihydrocephalomannine, 2",3"-(P) include paclitaxel, cephalomannine, and other taxanes . These compounds share similar structures and biological activities, but differ in their specific chemical modifications and potency .
Uniqueness: Dihydrocephalomannine, 2",3"-(P) is unique due to its sec-butyl substitution, which enhances its anticancer activity and reduces its cytotoxicity compared to other taxanes . This makes it a valuable compound for scientific research and pharmaceutical applications .
Propriétés
Formule moléculaire |
C45H55NO14 |
|---|---|
Poids moléculaire |
833.9 g/mol |
Nom IUPAC |
[(1S,2S,3R,4R,7R,9S,10S,12R,15S)-5,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO14/c1-9-22(2)39(52)46-34(26-16-12-10-13-17-26)35(50)41(54)58-29-21-45(55)38(60-40(53)27-18-14-11-15-19-27)33-31-28(59-42(31)57-25(5)48)20-30(49)44(33,8)37(51)36(56-24(4)47)32(23(29)3)43(45,6)7/h10-19,22,28-31,33-36,38,42,49-50,55H,9,20-21H2,1-8H3,(H,46,52)/t22?,28-,29+,30+,31+,33+,34+,35-,36-,38+,42?,44-,45-/m1/s1 |
Clé InChI |
MQVVFSSMYRIHJE-CEEFISLDSA-N |
SMILES isomérique |
CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@@H]4[C@@H]5[C@@H](C[C@@H]([C@]4(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES canonique |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C5C(CC(C4(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


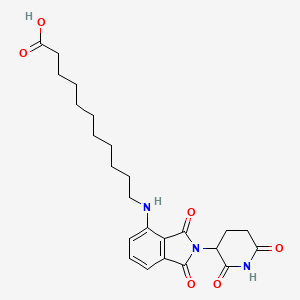
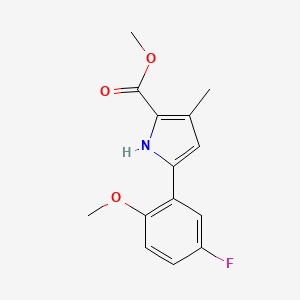
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)


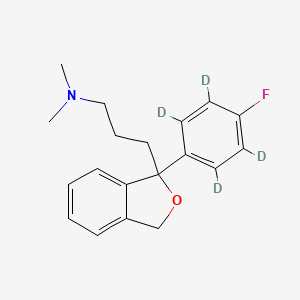
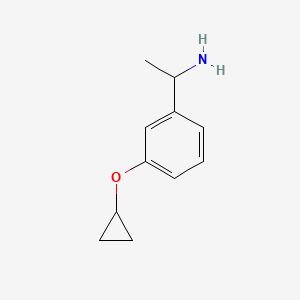
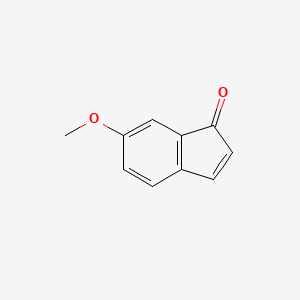
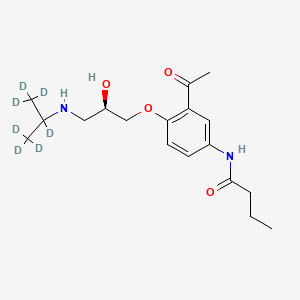
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
